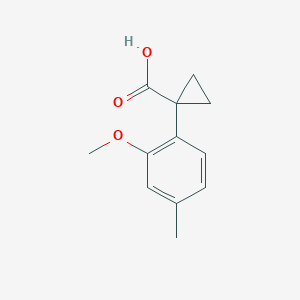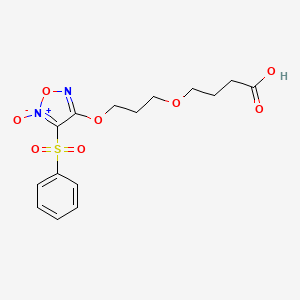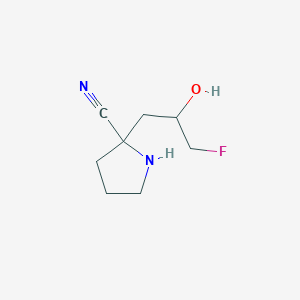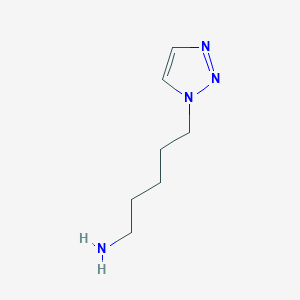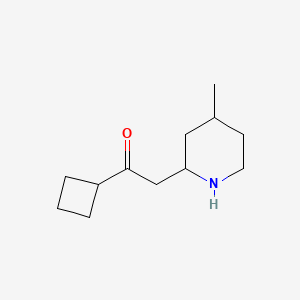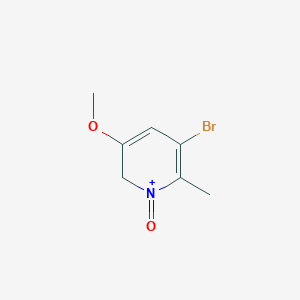
5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine typically involves the bromination of 3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the methoxy and carbonyl groups.
3-Methoxy-6-methylpyridine: Similar but lacks the bromine and carbonyl groups.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Similar but has a benzoquinone structure instead of a pyridine ring.
Uniqueness
The presence of the bromine atom allows for further functionalization, while the methoxy and carbonyl groups provide sites for oxidation and reduction reactions, respectively .
Properties
Molecular Formula |
C7H9BrNO2+ |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
5-bromo-3-methoxy-6-methyl-2H-pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C7H9BrNO2/c1-5-7(8)3-6(11-2)4-9(5)10/h3H,4H2,1-2H3/q+1 |
InChI Key |
PWYBFCTZFSYTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C[N+]1=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


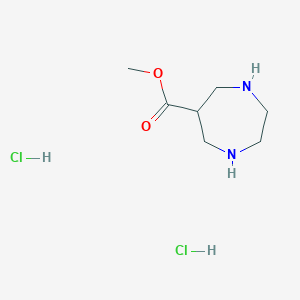
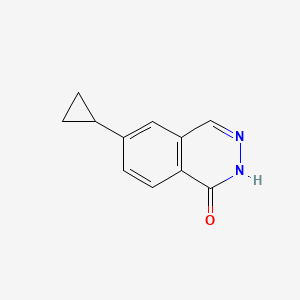
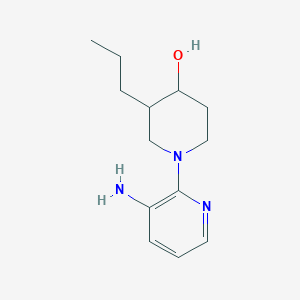
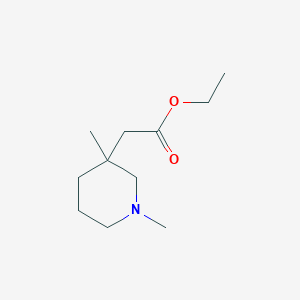
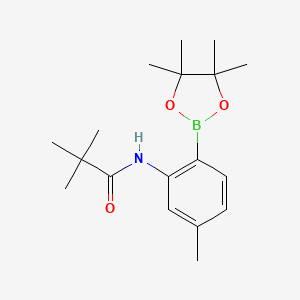
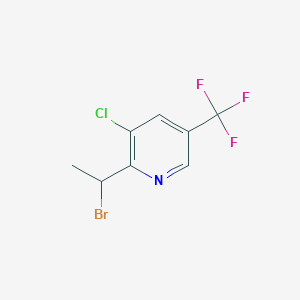
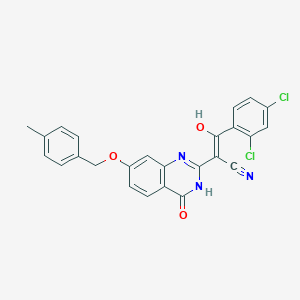
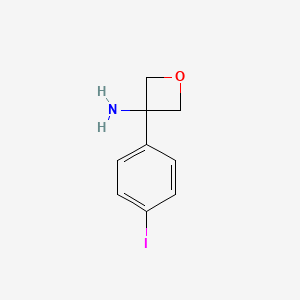
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
